molecular formula C10H8BrNO2 B15130353 (R)-5-bromo-2-(oxiran-2-ylmethoxy)benzonitrile

(R)-5-bromo-2-(oxiran-2-ylmethoxy)benzonitrile

Cat. No.: B15130353
M. Wt: 254.08 g/mol
InChI Key: SNVRRCJCGUBIEX-SECBINFHSA-N
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Description

®-4-BROMO-2-(OXIRAN-2-YLMETHOXY)BENZONITRILE is an organic compound with the molecular formula C10H9NO2. It is characterized by the presence of a bromine atom, an oxirane ring, and a benzonitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-BROMO-2-(OXIRAN-2-YLMETHOXY)BENZONITRILE typically involves the following steps:

    Epoxidation: Formation of the oxirane ring through the reaction of an alkene with an oxidizing agent.

    Nitrile Formation: Introduction of the nitrile group via a suitable nitrile precursor.

The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of ®-4-BROMO-2-(OXIRAN-2-YLMETHOXY)BENZONITRILE may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-4-BROMO-2-(OXIRAN-2-YLMETHOXY)BENZONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.

    Reduction: The nitrile group can be reduced to an amine under suitable conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

®-4-BROMO-2-(OXIRAN-2-YLMETHOXY)BENZONITRILE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which ®-4-BROMO-2-(OXIRAN-2-YLMETHOXY)BENZONITRILE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    4-(OXIRAN-2-YLMETHOXY)BENZONITRILE: Lacks the bromine atom but has similar reactivity due to the presence of the oxirane ring and nitrile group.

    4-ACETOXYBENZOIC ACID: Contains an acetoxy group instead of the oxirane ring, leading to different reactivity and applications.

Uniqueness

®-4-BROMO-2-(OXIRAN-2-YLMETHOXY)BENZONITRILE is unique due to the combination of the bromine atom, oxirane ring, and nitrile group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

5-bromo-2-[[(2R)-oxiran-2-yl]methoxy]benzonitrile

InChI

InChI=1S/C10H8BrNO2/c11-8-1-2-10(7(3-8)4-12)14-6-9-5-13-9/h1-3,9H,5-6H2/t9-/m1/s1

InChI Key

SNVRRCJCGUBIEX-SECBINFHSA-N

Isomeric SMILES

C1[C@@H](O1)COC2=C(C=C(C=C2)Br)C#N

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)Br)C#N

Origin of Product

United States

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